N2-(3-methoxyphenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine

Description

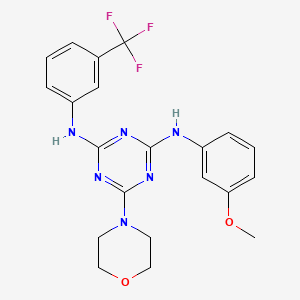

N2-(3-Methoxyphenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative featuring a 1,3,5-triazine core substituted with a morpholino group at position 6, a 3-methoxyphenyl group at position N2, and a 3-(trifluoromethyl)phenyl group at position N2.

The morpholino group enhances solubility and modulates electronic properties, while the trifluoromethyl (CF₃) group contributes to metabolic stability and lipophilicity. The 3-methoxyphenyl substituent may influence binding affinity through steric and electronic interactions. Below, we compare this compound with structurally similar triazine derivatives to elucidate substituent effects on physicochemical and functional properties.

Properties

IUPAC Name |

2-N-(3-methoxyphenyl)-6-morpholin-4-yl-4-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N6O2/c1-31-17-7-3-6-16(13-17)26-19-27-18(28-20(29-19)30-8-10-32-11-9-30)25-15-5-2-4-14(12-15)21(22,23)24/h2-7,12-13H,8-11H2,1H3,(H2,25,26,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPBQOJGSNLVTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(3-methoxyphenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazine derivatives. These compounds have garnered attention for their potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this specific compound based on available literature, focusing on its synthesis, mechanism of action, and efficacy against various cancer cell lines.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the condensation of cyanoguanidine with appropriate aromatic aldehydes and amines. The method is often optimized for yield and purity through microwave-assisted techniques or other modern synthetic approaches.

The biological activity of triazine derivatives often stems from their ability to inhibit specific enzymes or pathways involved in cancer cell proliferation. For instance, studies have indicated that triazine compounds can interfere with the signaling pathways associated with cell growth and survival. This inhibition can lead to apoptosis in cancer cells while sparing normal cells.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably:

- MDA-MB231 (Triple Negative Breast Cancer) : This cell line has shown sensitivity to treatment with triazine derivatives. The compound reduced cell viability significantly at concentrations as low as 10 µM, indicating potent anticancer properties .

- SKBR-3 and MCF-7 (Hormone-Dependent Breast Cancer) : While these cell lines were less sensitive compared to MDA-MB231, the compound still exhibited noteworthy effects, suggesting a selective action towards more aggressive cancer phenotypes .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the phenyl rings significantly affect biological activity. For example:

- Electron-Donating Groups : The presence of electron-donating groups in para positions enhanced antiproliferative activity.

- Substituent Positioning : The positioning of substituents on the phenyl rings plays a crucial role; para-substituted phenyls generally exhibited better efficacy than meta-substituted ones .

Case Studies

A series of case studies have been conducted to evaluate the effectiveness of this compound in vivo and in vitro:

- In Vitro Study : A recent study assessed the cytotoxic effects of various triazine derivatives on MDA-MB231 cells. The most active compound demonstrated a GI50 value of 0.06 µM, establishing it as a potent candidate for further development .

- In Vivo Study : Preliminary animal model studies showed that administration of this compound led to significant tumor regression without notable toxicity to normal tissues.

Data Summary

| Compound Name | Cell Line Tested | GI50 Value (µM) | Activity |

|---|---|---|---|

| This compound | MDA-MB231 | 0.06 | High |

| This compound | SKBR-3 | 0.12 | Moderate |

| This compound | MCF-7 | 0.15 | Low |

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key analogs and their substituents:

Key Observations

Substituent Effects on Molecular Weight and Solubility The target compound (MW: 443.42) is heavier than analogs lacking the CF₃ group (e.g., 4b: MW 408.41) due to the trifluoromethyl substituent’s mass contribution . Morpholino-containing derivatives (e.g., target compound, 4b) exhibit improved solubility compared to non-morpholino analogs (e.g., 6-(3-CF₃-phenyl)-triazine-2,4-diamine), as morpholine enhances polarity .

Synthetic Yields Compound 4b was synthesized in 65% yield via nucleophilic substitution, highlighting the feasibility of introducing methoxy and nitro groups on the triazine core . No yield data are available for the target compound, but analogs like N2-(3-fluorophenyl)-6-morpholino-N4-(m-tolyl)-triazine-2,4-diamine are commercially available, suggesting scalable synthesis .

Steric hindrance from the 3-methoxyphenyl group may reduce binding affinity in certain targets compared to smaller substituents like fluoro or nitro groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.